9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Description
This compound belongs to the tetrahydro[1,4]dioxino[2,3-g]quinolinone family, characterized by a fused quinoline core integrated with a dioxane ring system. The 2,5-dimethylphenyl substituent at the 9-position distinguishes it from other analogs. Such derivatives are synthesized via cyclocondensation reactions involving hydroxyquinoline precursors and active methylene compounds, as exemplified in related syntheses .
Properties
IUPAC Name |
9-(2,5-dimethylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-3-4-12(2)13(7-11)14-9-19(21)20-16-10-18-17(8-15(14)16)22-5-6-23-18/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZOVXHGXOSEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a member of the quinoline family characterized by its complex structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O2
- Molecular Weight : Approximately 285.34 g/mol
- Structural Features : The compound features a quinoline core fused with a dioxin ring and is substituted with a 2,5-dimethylphenyl group. This unique structure contributes to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Anticancer Properties
Studies have shown that This compound has potential as an anti-cancer agent. It appears to influence several cellular processes involved in tumor growth and proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.
- In Vitro Studies : Tests on various cancer cell lines have demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| HeLa (Cervical Cancer) | 12 | Inhibits proliferation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Other Biological Activities
Beyond anticancer effects, this compound has been studied for additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound. For example:
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to increased levels of caspase-3 and -9 in MCF-7 cells, indicating activation of the intrinsic apoptotic pathway.
- Cytotoxicity Assessment : In a comparative study with other quinoline derivatives, this compound showed superior cytotoxicity against multiple cancer cell lines.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Bioavailability Studies : Initial assessments suggest high oral bioavailability (>90%) in animal models.
- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and half-life.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its closest analogs:
Key Observations :
Pharmacological and Industrial Relevance
- Drug Development : The scaffold’s adaptability (e.g., substituent variation at position 9) allows optimization for diverse targets, from kinase inhibition to redox modulation .
- Limitations: Limited solubility of dimethylphenyl derivatives may necessitate formulation strategies, such as prodrug design or nanoparticle delivery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
